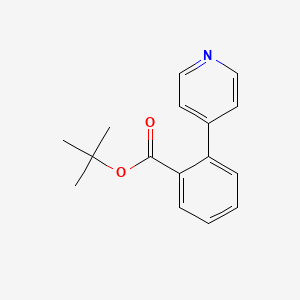
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Übersicht
Beschreibung
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is likely a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 4-(2-Bromoethyl) substituent suggests that there is a bromoethyl group attached to the 4th position of the triazole ring.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development and Biological Activities
Triazoles, including 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives, have been extensively studied for their potential in drug development due to their broad range of biological activities. Notable findings include:
Diverse Biological Activities
Triazole compounds have been identified as having anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for significant bioactivity against various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). This underscores the potential of this compound derivatives in contributing to the pharmaceutical arsenal against a range of conditions.
Synthesis and Application in Drug Discovery
The synthesis of 1,2,4-triazole derivatives, including those related to this compound, has been a focus of research due to their promising pharmacological significance. These compounds are present in various pharmaceuticals and are used in drug discovery studies targeting cancer, microbial infections, and other diseases (Nasri et al., 2021).
Material Science and Engineering Applications
- Corrosion Inhibition: Triazole derivatives, including those structurally related to this compound, have been evaluated for their effectiveness as corrosion inhibitors for metals and alloys. These compounds offer environmentally friendly and efficient solutions for protecting industrial materials against corrosion, highlighting their potential in materials science and engineering (Hrimla et al., 2021).
Environmental Applications
- CO2 Capture and Conversion: Nitrogen-doped porous polymers, including those based on triazole derivatives, have shown promise in CO2 capture and conversion. These materials offer sustainable and efficient methods for addressing the challenge of rising CO2 levels in the atmosphere, providing a pathway toward mitigating climate change impacts (Mukhtar et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIPWLLQMFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


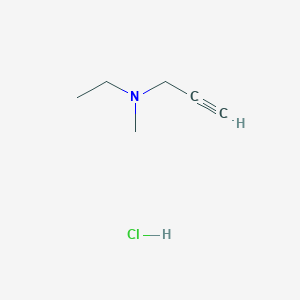


![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
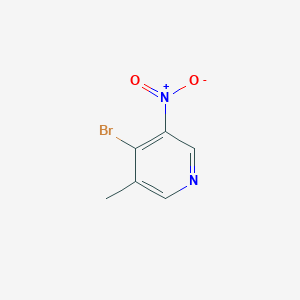
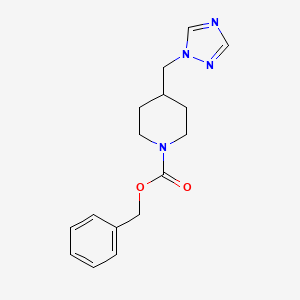


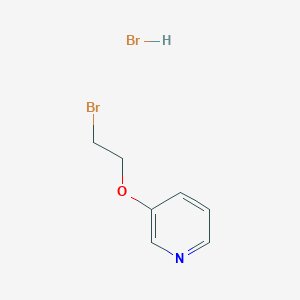
![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)

